molecular formula C8H7ClN2 B1510305 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine CAS No. 1025054-90-3

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B1510305
CAS No.: 1025054-90-3
M. Wt: 166.61 g/mol
InChI Key: CSVDZEVPLXGDGS-UHFFFAOYSA-N
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Description

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a heterocyclic aromatic organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol. This compound is part of the pyrrolopyrazine family, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyrrolo[1,2-a]pyrazine with chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Chlorination reactions can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of various chlorinated derivatives.

Scientific Research Applications

1-Chloro-3-methylpyrrolo[1,2-a]pyrazine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Chloro-2-methylpyrrolo[1,2-a]pyrazine

  • 1-Bromo-3-methylpyrrolo[1,2-a]pyrazine

  • 1-Iodo-3-methylpyrrolo[1,2-a]pyrazine

This comprehensive overview provides a detailed understanding of 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-3-methylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(11)8(9)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDZEVPLXGDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743547
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025054-90-3
Record name 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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